molecular formula C18H15ClN2O3S B11786629 Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B11786629
M. Wt: 374.8 g/mol
InChI Key: RJXRBEUJDIJIHM-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to an aminothiazole and chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate typically involves multi-step organic reactions. One common approach might include:

    Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Esterification: The benzoic acid derivative can be esterified using methanol and an acid catalyst.

    Coupling Reaction: The aminothiazole and esterified benzoic acid can be coupled using a chlorobenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminothiazole ring.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of new drugs.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate
  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-bromobenzyl)oxy)benzoate
  • Methyl 5-(2-aminothiazol-4-yl)-2-((2-iodobenzyl)oxy)benzoate

Uniqueness

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might be reflected in its reactivity, stability, or interaction with biological targets.

Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C18H15ClN2O3SC_{18}H_{15}ClN_{2}O_{3}S, and it has a molecular weight of approximately 374.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a chlorobenzyl ether moiety that enhances its chemical reactivity and potential pharmacological properties.

The biological activity of this compound is largely attributed to its structural components. The thiazole moiety is recognized for its pharmacological significance, exhibiting properties such as:

  • Antimicrobial Activity : Compounds with thiazole structures often show effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been linked to cell growth inhibition in cancer cell lines.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through enzyme interaction .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The following table summarizes some related compounds and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
5-(4-Chlorophenyl)-1,3-thiazoleThiazole ring, chlorophenyl groupKnown for strong antimicrobial activity
Methyl 5-(benzothiazol-2-yl)-benzoateBenzothiazole structureExhibits anticancer properties
4-Amino-5-(methylthio)-1,3-thiazoleAmino group on thiazolePotentially effective against resistant bacteria

This table illustrates the unique combination of functionalities in this compound that may enhance its biological activity compared to other compounds.

Antimicrobial Activity

Research has demonstrated that compounds containing aminothiazole structures often exhibit diverse biological activities. A study investigating the antimicrobial efficacy of similar compounds found that derivatives with modifications at the thiazole position showed significant activity against Gram-positive and Gram-negative bacteria. Specific tests measured Minimum Inhibitory Concentrations (MICs), with some derivatives achieving MIC values as low as 0.1 µg/mL against resistant strains .

Anticancer Studies

A notable study evaluated the anticancer potential of this compound in various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound. Animal models treated with this compound showed significant reductions in tumor size without severe toxicity, indicating a favorable therapeutic index .

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H15ClN2O3S/c1-23-17(22)13-8-11(15-10-25-18(20)21-15)6-7-16(13)24-9-12-4-2-3-5-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21)

InChI Key

RJXRBEUJDIJIHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3Cl

Origin of Product

United States

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